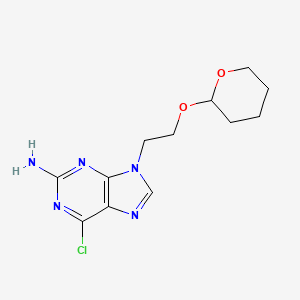
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine is a chemical compound with the molecular formula C10H11ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine typically involves the reaction of 6-chloropurine with tetrahydro-2H-pyran-2-yl derivatives. One common method includes the use of potassium amide as a reagent in the presence of bromobenzene . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes purification steps such as flash chromatography and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine involves its interaction with molecular targets such as DNA and RNA. The compound can inhibit RNA synthesis, leading to cell death by apoptosis or necrosis. This mechanism is particularly relevant in its potential use as an antitumor agent .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler derivative of purine with similar chemical properties.
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Another derivative with a similar structure but different functional groups
Uniqueness
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit RNA synthesis and induce cell death makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C12H16ClN5O2 |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
6-chloro-9-[2-(oxan-2-yloxy)ethyl]purin-2-amine |
InChI |
InChI=1S/C12H16ClN5O2/c13-10-9-11(17-12(14)16-10)18(7-15-9)4-6-20-8-3-1-2-5-19-8/h7-8H,1-6H2,(H2,14,16,17) |
InChI Key |
XENYHLURYHSXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCN2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
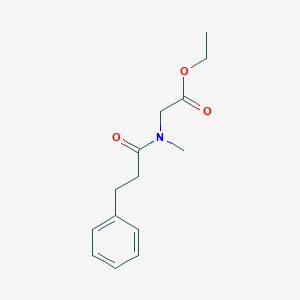
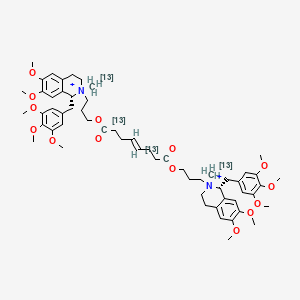

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
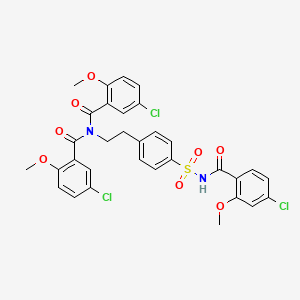



![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)
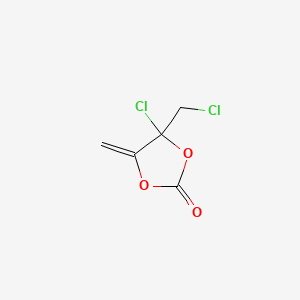
![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)

